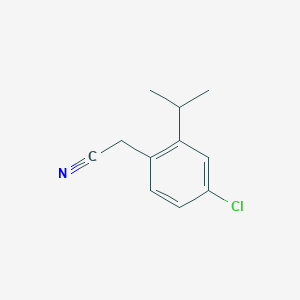

a-Isopropyl-4-chlorophenylacetonitrile

Description

Properties

Molecular Formula |

C11H12ClN |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

2-(4-chloro-2-propan-2-ylphenyl)acetonitrile |

InChI |

InChI=1S/C11H12ClN/c1-8(2)11-7-10(12)4-3-9(11)5-6-13/h3-4,7-8H,5H2,1-2H3 |

InChI Key |

VASIBIJDEHFURK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Cl)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for α Isopropyl 4 Chlorophenylacetonitrile

Alkylation Reactions of 4-Chlorophenylacetonitrile

The most common approach for synthesizing α-isopropyl-4-chlorophenylacetonitrile is through the alkylation of the precursor, 4-chlorophenylacetonitrile (also known as p-chlorobenzyl cyanide). acs.org This reaction introduces the isopropyl group at the α-carbon position of the nitrile.

Conventional methods for the alkylation of 4-chlorophenylacetonitrile involve reacting it with an isopropylating agent in the presence of a base. One documented procedure involves the alkylation of p-chlorobenzyl cyanide using isopropyl benzene (B151609) sulfonate and sodium hydroxide (B78521) in petroleum ether. The mixture is stirred at approximately 70°C for 12 hours. Following the reaction, the product is isolated through washing, drying, solvent removal, and vacuum distillation, yielding α-isopropyl p-chlorophenyl acetonitrile (B52724). Another approach utilizes isopropyl bromide as the alkylating agent.

Phase-Transfer Catalysis (PTC) has emerged as a highly effective and environmentally friendly technique for conducting alkylation reactions. phasetransfer.commdpi.com PTC facilitates the reaction between reactants located in different phases (e.g., a water-insoluble organic substrate and a water-soluble reagent) by using a catalyst that transfers one reactant across the phase boundary. ias.ac.incrdeepjournal.org This methodology offers several advantages, including faster reaction rates under mild conditions, high product selectivity, and the use of inexpensive bases like sodium hydroxide. phasetransfer.comias.ac.in

Liquid-liquid (L-L) phase-transfer catalysis is a widely reported method for the C-alkylation of 4-chlorophenylacetonitrile. acs.org In this system, the organic substrate is dissolved in an organic solvent, while the base (like sodium hydroxide) is in an aqueous phase. ias.ac.in The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the hydroxide or other anions from the aqueous phase to the organic phase to initiate the reaction. crdeepjournal.org A variety of phase-transfer catalysts have been successfully employed for this synthesis under L-L PTC conditions, including tetramethylammonium (B1211777) bromide, polyethylene (B3416737) glycol (PEG), tetrabutylammonium (B224687) hydrogen sulphate, benzyltriethylammonium chloride, and tetrabutylammonium chloride. acs.org However, a significant drawback of L-L PTC is the difficulty in separating the catalyst from the reaction mixture after completion, which can increase production costs as the catalyst is often not reusable. mdpi.com

Solid-liquid (S-L) phase-transfer catalysis represents a significant advancement over L-L PTC for the synthesis of α-isopropyl-4-chlorophenylacetonitrile. acs.org In this technique, a solid base, such as potassium hydroxide (KOH) pellets, is used instead of an aqueous solution. acs.org S-L PTC generally offers higher reaction rates and better selectivity for the desired mono-alkylated product compared to L-L PTC. acs.org

A key advantage of the S-L system is the suppression of alkaline hydrolysis of the halogenated reactant, which leads to a higher yield of the C-alkylated product. acs.org Research into the S-L PTC synthesis of α-isopropyl-4-chlorophenylacetonitrile from 4-chlorophenylacetonitrile and isopropyl bromide has demonstrated it to be a more intensified and selective process. acs.org Studies have also investigated the mechanistic details, including the unexpected side reaction of oxidative decyanation and the role of water produced as a byproduct, which can form an "omega (ω) phase" and influence the reaction mechanism. acs.org

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the synthesis of α-isopropyl-4-chlorophenylacetonitrile via PTC.

In S-L PTC studies, Tetrabutylammonium bromide (TBAB) has been used as an effective catalyst. acs.org A typical experimental setup involves dissolving 4-chlorophenylacetonitrile and isopropyl bromide in toluene, adding TBAB, and then adding solid potassium hydroxide pellets. acs.org The reaction is maintained at a controlled temperature, for instance, 60°C. acs.org The combination of PTC with microwave irradiation has also been explored for other C-alkylation reactions, offering potential for increased reaction rates and selectivity, often without the need for a solvent. mdpi.com

The effectiveness of different catalysts is a central aspect of PTC research. Quaternary ammonium salts are widely used because they are inexpensive, stable in strong alkaline media, and highly effective. ias.ac.in The structure of the catalyst, particularly the lipophilicity of the quaternary ammonium ion, is a key factor in its ability to transfer anions into the organic phase. ias.ac.innih.gov

Below is a table summarizing various catalysts and conditions reported for the synthesis.

| Catalysis Type | Catalyst | Base | Alkylating Agent | Solvent | Temperature | Reference |

| Conventional | Isopropyl benzene sulfonate | Sodium Hydroxide | Isopropyl benzene sulfonate | Petroleum Ether | ~70°C | |

| Solid-Liquid PTC | Tetrabutylammonium bromide (TBAB) | Solid Potassium Hydroxide (KOH) | Isopropyl bromide | Toluene | 60°C | acs.org |

| Liquid-Liquid PTC | Benzyltriethylammonium chloride | Sodium Hydroxide | Not Specified | Not Specified | Not Specified | acs.org |

| Liquid-Liquid PTC | Tetrabutylammonium chloride | Sodium Hydroxide | Not Specified | Not Specified | Not Specified | acs.org |

| Liquid-Liquid PTC | Tetramethylammonium bromide | Sodium Hydroxide | Not Specified | Not Specified | Not Specified | acs.org |

| Liquid-Liquid PTC | Polyethylene Glycol (PEG) | Sodium Hydroxide | Not Specified | Not Specified | Not Specified | acs.org |

| Liquid-Liquid PTC | Tetrabutylammonium hydrogen sulphate | Sodium Hydroxide | Not Specified | Not Specified | Not Specified | acs.org |

Phase-Transfer Catalysis (PTC) in the Synthesis of α-Isopropyl-4-chlorophenylacetonitrile

Alternative Synthetic Pathways to α-Isopropyl-4-chlorophenylacetonitrile and Analogues

While the alkylation of 4-chlorophenylacetonitrile is the predominant synthetic route, the starting material itself, 4-chlorophenylacetonitrile, can be synthesized through various methods. One common industrial method is the cyanation of 4-chlorobenzyl chloride. wikipedia.orgchemicalbook.com This reaction can be performed using sodium cyanide in an aqueous solution with a phase-transfer catalyst like tributylbenzylammonium chloride. wikipedia.org The reaction proceeds by heating the mixture, followed by the dropwise addition of molten 4-chlorobenzyl chloride. wikipedia.org This precursor is then used in the subsequent alkylation step to produce α-isopropyl-4-chlorophenylacetonitrile. chemicalbook.com

Other C-Alkylation Strategies for Related Nitriles

The introduction of an alkyl group at the α-position of an arylacetonitrile is a key strategy for synthesizing compounds like α-Isopropyl-4-chlorophenylacetonitrile. This can be achieved through several methods, including modern transition-metal-catalyzed reactions using alcohols and more traditional base-promoted alkylations with alkyl halides.

Transition Metal-Catalyzed Alkylation with Alcohols

A contemporary and environmentally benign approach to α-alkylation involves the use of alcohols as the alkylating agents, often through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.net This method avoids the need for pre-functionalized alkyl halides and typically generates water as the only byproduct. nih.gov Catalysts based on iridium, ruthenium, and various base metals have been developed for this purpose. acs.orgfao.orgresearchgate.net

A notable example is the use of a well-defined Nickel(II) complex as a sustainable catalyst for the α-alkylation of arylacetonitriles with secondary alcohols. acs.orgacs.org This system efficiently catalyzes the C-C bond-forming reaction, accommodating a wide range of functional groups on the arylacetonitrile and utilizing various cyclic and acyclic secondary alcohols. acs.orgresearchgate.net The proposed mechanism involves the base-promoted activation of the nickel precatalyst, which then activates the O–H and C–H bonds of the secondary alcohol via a dehydrogenative pathway. acs.orgacs.org

Table 1: Nickel-Catalyzed α-Alkylation of Arylacetonitriles with Secondary Alcohols

| Parameter | Description |

|---|---|

| Catalyst | Well-defined Nickel(II) complex. acs.org |

| Reactants | Arylacetonitrile, Secondary Alcohol. acs.org |

| Base | Base-promoted activation of the precatalyst. acs.org |

| Conditions | Typically heated (e.g., 120 °C), often under solvent-free conditions. researchgate.net |

| Mechanism | Dehydrogenative pathway via alcohol activation. acs.org |

| Advantages | Use of a sustainable base metal, avoids toxic alkyl halides, water is the only byproduct. nih.govacs.org |

Base-Promoted C-Alkylation

Traditional C-alkylation strategies rely on the generation of a carbanion at the α-position of the nitrile, followed by a nucleophilic substitution reaction with an alkyl halide. The acidic nature of the α-hydrogen on arylacetonitriles allows for deprotonation by a suitable base.

One method involves reacting the organonitrile with an aqueous solution of an alkali metal base, such as sodium hydroxide, in the presence of a diorgano sulfoxide (B87167) solvent to produce the alkali metal salt of the organonitrile carbanion. google.com This carbanion can then be reacted with an organohalide (e.g., isopropyl bromide or iodide) to form the desired α-alkylated product. google.com

Furthermore, transition-metal-free alkylations using alcohols as the alkylating agent have also been demonstrated. These reactions are promoted by a base, such as potassium tert-butoxide (KOtBu), and proceed under thermal conditions. researchgate.net

Chemical Reactivity and Transformation of α Isopropyl 4 Chlorophenylacetonitrile

Transformations Involving the Nitrile Functionality

The cyano group (C≡N) in α-isopropyl-4-chlorophenylacetonitrile is a versatile functional group that participates in hydrolysis, reduction, and addition reactions, leading to a diverse array of derivatives.

The hydrolysis of the nitrile group in α-isopropyl-4-chlorophenylacetonitrile can be controlled to yield either an amide or a carboxylic acid, depending on the reaction conditions. This transformation is a cornerstone in the synthesis of key chemical products derived from this nitrile.

The reaction typically proceeds in a two-step manner. The initial step involves the hydration of the nitrile to form an intermediate amide, 2-(4-chlorophenyl)-3-methylbutanamide (B3010254). Under more stringent conditions, such as prolonged heating in the presence of strong acid or base, this amide undergoes further hydrolysis to yield the final carboxylic acid product, 2-(4-chlorophenyl)-3-methylbutanoic acid. This carboxylic acid is a crucial intermediate for the production of pyrethroid insecticides like fenvalerate (B1672596).

Table 1: Hydrolysis Products of α-Isopropyl-4-chlorophenylacetonitrile

| Reactant | Reagents/Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| α-Isopropyl-4-chlorophenylacetonitrile | H₂O, H⁺ or OH⁻ (mild) | 2-(4-chlorophenyl)-3-methylbutanamide | - |

| α-Isopropyl-4-chlorophenylacetonitrile | H₂O, H⁺ or OH⁻ (vigorous) | 2-(4-chlorophenyl)-3-methylbutanamide | 2-(4-chlorophenyl)-3-methylbutanoic acid |

The nitrile functionality can be completely reduced to a primary amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon atom of the nitrile group, followed by protonation during workup, to yield 2-(4-chlorophenyl)-3-methylbutan-1-amine.

Catalytic hydrogenation, employing catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere, is another effective method for the reduction of nitriles to primary amines. These amine derivatives are valuable intermediates in pharmaceutical and agrochemical research.

Table 2: Reduction of α-Isopropyl-4-chlorophenylacetonitrile

| Reactant | Reagents/Conditions | Product |

|---|

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the electrophilic carbon of the nitrile group. chemdad.com This reaction forms an intermediate imine salt which, upon aqueous hydrolysis, is converted into a ketone.

For instance, the reaction of α-isopropyl-4-chlorophenylacetonitrile with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would yield an intermediate magnesium iminate salt. Subsequent hydrolysis of this intermediate would produce 2-(4-chlorophenyl)-3-methyl-1-phenylpropan-1-one, effectively converting the nitrile group into a carbonyl group and forming a new carbon-carbon bond. This reaction provides a synthetic route to a variety of ketone derivatives.

The selective hydration of nitriles to amides is a highly desirable transformation as it avoids the formation of the corresponding carboxylic acid, which can be an unwanted byproduct in many synthetic schemes. nih.gov This selectivity is often achieved by using specific catalysts and controlling reaction conditions. google.com

Various catalytic systems have been developed for this purpose, including:

Acid and Base Catalysis : While traditional methods use strong acids or bases, these can lead to over-hydrolysis. nih.gov Milder conditions or the use of specific reagents like sodium hydroxide (B78521) can favor the formation of the amide. masterorganicchemistry.com

Metal-Based Catalysts : A wide range of transition metal catalysts, including those based on rhodium, copper, and manganese, have been shown to be highly effective and selective for nitrile hydration under mild conditions. nih.gov These catalysts often operate through a mechanism involving the coordination of the nitrile to the metal center, which activates it towards nucleophilic attack by water.

The relevance of these selective methods to α-isopropyl-4-chlorophenylacetonitrile lies in the ability to produce 2-(4-chlorophenyl)-3-methylbutanamide efficiently and in high yield, which may be a desired synthetic intermediate itself or a more easily purified precursor to the carboxylic acid.

Reactions at the α-Carbon and Aromatic Ring

The α-carbon of α-isopropyl-4-chlorophenylacetonitrile is a stereocenter, making it a focal point for stereoselective synthesis.

α-Isopropyl-4-chlorophenylacetonitrile is a key precursor in the synthesis of fenvalerate, a widely used pyrethroid insecticide. Fenvalerate possesses two chiral centers, one at the α-carbon of the nitrile precursor and another in the alcohol moiety it is esterified with. This results in four possible stereoisomers (RR, RS, SR, SS), which exhibit different biological activities.

The hydrolysis of racemic α-isopropyl-4-chlorophenylacetonitrile leads to racemic 2-(4-chlorophenyl)-3-methylbutanoic acid. The separation of the enantiomers of this carboxylic acid is a critical step in producing enantiomerically pure versions of fenvalerate, such as esfenvalerate (B1671249) (the SS isomer), which has significantly higher insecticidal activity.

This separation, known as chiral resolution, can be achieved by forming diastereomeric salts with a chiral amine. The differing solubilities of these diastereomeric salts allow for their separation by crystallization, after which the pure enantiomers of the carboxylic acid can be recovered. This highlights the importance of α-isopropyl-4-chlorophenylacetonitrile as a source of valuable chiral intermediates in the agrochemical industry.

Derivatization Strategies for Structural Diversification of α-Isopropyl-4-chlorophenylacetonitrile

The chemical structure of α-isopropyl-4-chlorophenylacetonitrile serves as a valuable scaffold for the synthesis of a variety of derivatives, primarily through the transformation of its nitrile functional group. The strategic derivatization of this compound is crucial in the production of commercially significant compounds, particularly in the agrochemical sector. Research findings indicate that the derivatization of α-isopropyl-4-chlorophenylacetonitrile is predominantly focused on its role as a key intermediate in the synthesis of pyrethroid insecticides.

The most prominent derivatization strategy involves the hydrolysis of the nitrile group to a carboxylic acid. This transformation converts α-isopropyl-4-chlorophenylacetonitrile into 2-(4-chlorophenyl)-3-methylbutyric acid. This carboxylic acid is a pivotal precursor in the synthesis of the insecticide fenvalerate. The hydrolysis is a critical step that enables the subsequent esterification with an appropriate alcohol to yield the final insecticidal product.

A documented method for this transformation is acid-catalyzed hydrolysis. In a typical procedure, α-isopropyl-4-chlorophenylacetonitrile is treated with aqueous sulfuric acid at elevated temperatures. Specifically, 65% sulfuric acid is utilized, and the reaction mixture is heated to reflux at a temperature of 143-145°C for 6 hours. Following the reaction, the product, 2-(4-chlorophenyl)-3-methylbutyric acid, is isolated through a series of extraction and purification steps. This process has been reported to yield the desired carboxylic acid in a range of 82% to 85%.

The resulting 2-(4-chlorophenyl)-3-methylbutyric acid can then be further derivatized. For the synthesis of fenvalerate, the carboxylic acid is typically converted into its more reactive acyl chloride form, 2-(4-chlorophenyl)-3-methylbutyryl chloride. This intermediate subsequently undergoes esterification with 3-phenoxybenzaldehyde (B142659) cyanohydrin to produce fenvalerate.

The following table summarizes the key derivatization of α-isopropyl-4-chlorophenylacetonitrile:

| Starting Material | Reagents/Conditions | Derivative | Yield |

| α-Isopropyl-4-chlorophenylacetonitrile | 65% Sulfuric Acid, Reflux at 143-145°C for 6 hours | 2-(4-chlorophenyl)-3-methylbutyric acid | 82-85% |

While the hydrolysis to 2-(4-chlorophenyl)-3-methylbutyric acid is the most extensively documented derivatization, the reactivity of the nitrile group theoretically allows for other transformations, such as reduction to an amine or reaction with organometallic reagents to form ketones. However, the existing body of scientific literature primarily emphasizes the pathway toward fenvalerate and related pyrethroid structures.

Applications of α Isopropyl 4 Chlorophenylacetonitrile As a Chemical Intermediate

Precursor in Pharmaceutical Synthesis

While α-isopropyl-4-chlorophenylacetonitrile is not widely documented as a direct building block for active pharmaceutical ingredients (APIs), its chemical lineage and the reactivity of its functional groups suggest potential applications. The primary connection to the pharmaceutical industry is through its precursor, 4-chlorophenylacetonitrile.

Role as a Building Block for Active Pharmaceutical Ingredients

There is limited direct evidence in mainstream chemical literature of α-isopropyl-4-chlorophenylacetonitrile being a direct precursor in the synthesis of commercialized active pharmaceutical ingredients. Its utility in this sector is more inferred than established. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common functional groups in pharmaceutical compounds. The presence of the isopropyl group and the chlorophenyl moiety could, in principle, be incorporated into the core structure of certain drug candidates.

Linkages to Syntheses of Specific Drug Families

The more direct link to pharmaceutical synthesis comes from its parent compound, 4-chlorophenylacetonitrile. This simpler molecule is a known intermediate in the production of several drugs. For instance, 4-chlorophenylacetonitrile is a precursor to 4-chlorophenylacetic acid, which is used in the synthesis of the uricosuric agent Arhalofenate. Additionally, it is a starting material for the synthesis of Pyrimethamine, an antiparasitic drug. The synthetic pathways for these drugs often involve modifications of the acetonitrile (B52724) group and the aromatic ring, highlighting the versatility of the phenylacetonitrile (B145931) scaffold.

Table 1: Pharmaceuticals Derived from the Precursor 4-Chlorophenylacetonitrile

| Drug Family | Specific Drug | Role of 4-Chlorophenylacetonitrile |

| Antimalarials/Antiparasitics | Pyrimethamine | Key starting material in the multi-step synthesis. |

| Antihistamines | Chlorphenamine | Used in the synthesis of the side chain. |

| Anorectics | Lorcaserin | A precursor to a key intermediate in the synthesis. |

| Antidiabetics | Metaglidasen | Utilized in the formation of a core structural component. |

Intermediate in Agrochemical and Pesticide Synthesis

The most significant and well-documented application of α-isopropyl-4-chlorophenylacetonitrile is in the manufacturing of agrochemicals, particularly pyrethroid insecticides.

Synthesis of Pyrethroid Insecticides, notably Fenvalerate (B1672596)

α-Isopropyl-4-chlorophenylacetonitrile is a pivotal intermediate in the industrial synthesis of Fenvalerate, a widely used broad-spectrum pyrethroid insecticide. In this process, the nitrile is hydrolyzed to form 2-(4-chlorophenyl)-3-methylbutyric acid. This carboxylic acid is then converted to its acid chloride, which is subsequently esterified with α-cyano-3-phenoxybenzyl alcohol to yield Fenvalerate. The isopropyl group and the 4-chlorophenyl moiety of the acetonitrile are essential components of the final insecticidal molecule, contributing to its efficacy and stability.

Table 2: Key Steps in the Synthesis of Fenvalerate from α-Isopropyl-4-chlorophenylacetonitrile

| Step | Reactant(s) | Product |

| 1. Hydrolysis | α-Isopropyl-4-chlorophenylacetonitrile, Water, Acid/Base catalyst | 2-(4-chlorophenyl)-3-methylbutyric acid |

| 2. Acyl Chloride Formation | 2-(4-chlorophenyl)-3-methylbutyric acid, Thionyl chloride | 2-(4-chlorophenyl)-3-methylbutyryl chloride |

| 3. Esterification | 2-(4-chlorophenyl)-3-methylbutyryl chloride, α-Cyano-3-phenoxybenzyl alcohol | Fenvalerate |

Beyond Fenvalerate, this intermediate is also reported to be used in the synthesis of other pyrethroids such as brommethrin and valerate, underscoring its importance in this class of insecticides.

Production of Chiral Intermediates for Insecticides

The α-carbon of α-isopropyl-4-chlorophenylacetonitrile is a chiral center. The stereochemistry at this position is crucial for the biological activity of the resulting insecticide. Different stereoisomers of Fenvalerate, for example, exhibit significantly different insecticidal potencies. The (S)-enantiomer of the carboxylic acid derived from α-isopropyl-4-chlorophenylacetonitrile leads to the most active stereoisomers of Fenvalerate, collectively known as Esfenvalerate (B1671249).

The production of single-enantiomer or enantiomerically enriched agrochemicals is a key area of green chemistry, as it allows for the use of lower application rates of the pesticide, reducing the environmental impact. Therefore, the stereoselective synthesis or resolution of α-isopropyl-4-chlorophenylacetonitrile is a critical aspect of modern agrochemical production.

Utility in Broader Organic Chemical Synthesis

Beyond its primary role in the agrochemical industry, α-isopropyl-4-chlorophenylacetonitrile serves as a versatile intermediate in broader organic synthesis, owing to the reactivity of its nitrile group.

The nitrile functionality can undergo a variety of chemical transformations, providing access to a range of other compound classes. These include:

Hydrolysis: As seen in the synthesis of Fenvalerate, the nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-chlorophenyl)-3-methylbutyric acid. This acid can then be used in further synthetic steps.

Reduction: The nitrile group can be reduced to a primary amine, 2-(4-chlorophenyl)-3-methylpropan-1-amine, using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. These amines can be valuable building blocks for other nitrogen-containing compounds.

Grignard Reactions: The nitrile can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of a new carbon-carbon bond at the nitrile carbon.

While specific, large-scale applications of these transformations for α-isopropyl-4-chlorophenylacetonitrile outside of agrochemical synthesis are not extensively documented, these fundamental reactions highlight its potential as a starting material for the synthesis of a variety of organic molecules.

Contribution to the Development of Diverse Organic Chemical Products

α-Isopropyl-4-chlorophenylacetonitrile, also known as 2-(4-chlorophenyl)-3-methylbutanenitrile, is a significant chemical intermediate primarily valued for its role in the synthesis of more complex molecules for the agricultural sector. evitachem.com Its specific molecular structure, featuring a chlorophenyl group and a nitrile functional group, makes it a versatile building block in organic synthesis. ontosight.ai The reactivity of the nitrile group allows for its conversion into other functional groups, such as carboxylic acids, which is a critical step in creating a variety of commercially important products. evitachem.com

The most prominent application of α-isopropyl-4-chlorophenylacetonitrile is as a precursor in the production of synthetic pyrethroid insecticides. evitachem.com Pyrethroids are a major class of insecticides used extensively in agriculture for effective pest control, valued for their high efficacy against a broad range of pests and lower toxicity to mammals compared to older classes of insecticides. evitachem.com

The synthesis pathway involves the conversion of α-isopropyl-4-chlorophenylacetonitrile into 3-methyl-2-(4-chlorophenyl)butyric acid. This carboxylic acid is a key component used to produce potent pyrethroids like fenvalerate. wikipedia.org The compound's contribution is therefore crucial to the agrochemical industry, enabling the large-scale production of essential crop protection products. google.com Beyond this primary role, it serves as a foundational molecule in research and development for creating new chemical entities, potentially for pharmaceutical applications, though its use in agrochemicals is most widely documented. evitachem.comontosight.ai

The following table details the progression from the chemical intermediate to the final organic chemical products.

| Chemical Intermediate | Derived Product | Product Class | Primary Application |

| α-Isopropyl-4-chlorophenylacetonitrile | 3-methyl-2-(4-chlorophenyl)butyric acid | Carboxylic Acid Intermediate | Synthesis of Pyrethroids |

| 3-methyl-2-(4-chlorophenyl)butyric acid | Fenvalerate | Pyrethroid Insecticide | Agriculture / Pest Control |

| 3-methyl-2-(4-chlorophenyl)butyric acid | Esfenvalerate | Pyrethroid Insecticide | Agriculture / Pest Control |

Mechanistic and Kinetic Investigations of Reactions Involving α Isopropyl 4 Chlorophenylacetonitrile

Reaction Mechanism Elucidation in Alkylation Processes

The alkylation of arylacetonitriles is a classic example of a reaction significantly enhanced by phase-transfer catalysis. crdeepjournal.org The mechanism involves the transfer of a reactive species from one phase (solid or aqueous) to another (organic) where the reaction with the substrate occurs. crdeepjournal.org

The formation of α-isopropyl-4-chlorophenylacetonitrile via solid-liquid phase-transfer catalysis (S-L PTC) involves the reaction of 4-chlorophenylacetonitrile with an isopropyl halide in the presence of a solid base and a phase-transfer catalyst. The generally accepted mechanism for this type of reaction proceeds through several key steps. crdeepjournal.orgmdma.ch

Initially, the solid base (e.g., potassium hydroxide) deprotonates the 4-chlorophenylacetonitrile at the α-carbon, which is acidic, to form a solid carbanion. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻), then facilitates the transfer of this carbanion into the organic phase. crdeepjournal.org This occurs through an anion exchange at the solid-liquid interface, where the catalyst's anion (X⁻) is exchanged for the newly formed 4-chlorophenylacetonitrile carbanion (Ar-CH⁻CN).

This creates a lipophilic ion-pair (Q⁺ [Ar-CHCN]⁻) that is soluble in the organic solvent. mdma.ch Once in the organic phase, the relatively "naked" and highly reactive carbanion undergoes a nucleophilic substitution (Sₙ2) reaction with the alkylating agent (e.g., 2-bromopropane) to form the desired product, α-isopropyl-4-chlorophenylacetonitrile. crdeepjournal.org The catalyst cation (Q⁺) then pairs with the leaving group anion (e.g., Br⁻) and returns to the interface to begin the cycle anew.

This S-L PTC approach offers advantages over liquid-liquid systems, including increased reaction rates, higher selectivity, and often milder, more controllable reaction conditions. crdeepjournal.org The mechanism is believed to operate via the homogenous solubilization of the solid reactant, leading to the formation of the active ion-pair in the organic phase. crdeepjournal.org

The efficiency and pathway of the alkylation are critically dependent on the choice of reagents and the catalyst.

Substrate (4-chlorophenylacetonitrile): The starting material possesses an acidic α-hydrogen, which is essential for the initial deprotonation step to form the reactive carbanion.

Base (e.g., Solid NaOH, KOH): A solid, strong base is used to deprotonate the arylacetonitrile. The use of a solid base in a solid-liquid system is often preferred to minimize side reactions like hydrolysis of the nitrile group that can occur in aqueous (liquid-liquid) systems. crdeepjournal.org

Alkylating Agent (e.g., 2-bromopropane): This reagent provides the isopropyl group that is added to the α-carbon of the nitrile. Nearly every type of haloalkane can be utilized in PTC alkylations. crdeepjournal.org

Phase-Transfer Catalyst: The catalyst is the cornerstone of the PTC system. Quaternary ammonium salts, such as Tetrabutylammonium (B224687) Bromide (TBAB) or Tricaprylmethylammonium chloride (Aliquat 336®), are most commonly used. crdeepjournal.orgphasetransfer.com The structure of the catalyst significantly impacts its effectiveness. Key characteristics include:

Lipophilicity: The catalyst must have sufficient solubility in the organic phase to transport the carbanion away from the interface. Catalysts with longer alkyl chains are generally more lipophilic. researchgate.net

Accessibility: The steric hindrance around the positively charged nitrogen atom can affect the rate of ion-pair formation and subsequent reaction. nih.gov

Anion of the Catalyst: The nature of the catalyst's original anion (e.g., Cl⁻, Br⁻, HSO₄⁻) can also play a role, although in some systems, its influence is not significant. researchgate.net

Studies on related systems show that modifications to the catalyst's structure, such as using derivatives of Cinchona alkaloids, can introduce chirality and allow for asymmetric synthesis, although this also affects reaction rates. core.ac.uk Catalysts with larger substituents on the core structure have been found to be more selective, and protecting groups on the catalyst can lead to faster reactions. core.ac.uk

Kinetic Studies of α-Alkylation and Related Reactions

Kinetic studies of PTC-mediated alkylations focus on understanding the factors that govern the reaction speed and efficiency.

The rate of formation of α-isopropyl-4-chlorophenylacetonitrile in a PTC system is a complex function of several variables. While specific rate constants for this reaction are not detailed in the available literature, quantitative structure-activity relationship (QSAR) studies on similar PTC reactions have established correlations between the physicochemical properties of the catalyst and the observed reaction rate. nih.gov

The reaction rate is generally influenced by the following parameters:

| Parameter | Effect on Reaction Rate | Rationale |

| Catalyst Structure | High | Catalyst features like ammonium ion accessibility, interfacial adsorption affinity, and partition coefficient are directly correlated with activity. nih.gov Increased lipophilicity can enhance transfer into the organic phase, but excessive lipophilicity might hinder the return to the interface. |

| Catalyst Concentration | High | Increasing the catalyst concentration generally increases the reaction rate up to a certain point, as it provides more carriers to transport the anion. |

| Base Strength/Form | Medium | The strength and physical form (e.g., particle size) of the solid base can affect the rate of carbanion formation at the surface. |

| Solvent | Medium | The choice of the organic solvent (e.g., toluene, heptane, acetone) is important. Polar solvents can sometimes increase reaction rates. mdma.chphasetransfercatalysis.com The solvent also affects the solubility of the catalyst's ion-pair. nih.gov |

| Temperature | High | As with most chemical reactions, increasing the temperature typically increases the reaction rate by providing more energy to overcome the activation energy barrier. |

| Agitation/Stirring Speed | Variable | In PTC, the rate can be limited by mass transfer between phases or by the intrinsic chemical reaction. If mass transfer is the rate-limiting step, increasing the stirring speed will increase the interfacial area and thus the reaction rate. If the chemical reaction is rate-limiting, the rate will be independent of stirring speed. nih.gov |

Different methodologies can be employed for the α-alkylation of arylacetonitriles, with significant kinetic differences. The primary comparison is between PTC and non-PTC systems, and within PTC, between different operational modes.

| Methodology | General Reaction Rate | Selectivity | Key Kinetic Features |

| No Catalyst | Extremely Slow / No Reaction | N/A | In a two-phase system (e.g., organic solvent with 4-chlorophenylacetonitrile and solid base), the reactants are in separate phases and cannot react. crdeepjournal.org |

| Liquid-Liquid PTC (LL-PTC) | Moderate | Moderate to Good | The reaction rate can be limited by the slow transfer of ions across the liquid-liquid interface. Side reactions like hydrolysis may occur due to the presence of an aqueous phase. crdeepjournal.org |

| Solid-Liquid PTC (SL-PTC) | Fast | High | Generally offers faster reaction rates and higher selectivity compared to LL-PTC. crdeepjournal.org The absence of bulk water minimizes hydrolysis, and the reaction temperature can be well-controlled. |

| Ultrasound-Assisted PTC | Very Fast | High | The use of ultrasound (sonolysis) in conjunction with PTC can significantly accelerate the reaction rate compared to silent (non-ultrasonic) conditions by increasing the interfacial area and enhancing mass transfer. researchgate.net |

Environmental Chemical Degradation Pathways of α Isopropyl 4 Chlorophenylacetonitrile

Hydrolysis Processes in Aquatic Systems

No specific data on the hydrolysis of α-Isopropyl-4-chlorophenylacetonitrile in aquatic systems was found in a review of available scientific literature. The rate and products of hydrolysis under different pH and temperature conditions, which are critical for assessing its persistence in water bodies, remain uncharacterized.

Microbial Degradation Mechanisms

Information regarding the microbial degradation of α-Isopropyl-4-chlorophenylacetonitrile is not available in the reviewed scientific literature. Studies identifying specific microorganisms capable of metabolizing this compound or elucidating the enzymatic pathways involved in its biodegradation have not been publicly reported.

Photolytic Degradation Processes under Environmental Conditions

There is a lack of available data concerning the photolytic degradation of α-Isopropyl-4-chlorophenylacetonitrile. The potential for direct or indirect photodegradation by sunlight in the atmosphere or surface waters, including reaction rates and transformation products, has not been documented in accessible research.

Oxidative Degradation Mechanisms

No information was found on the oxidative degradation of α-Isopropyl-4-chlorophenylacetonitrile in the environment. The reactivity of this compound with common environmental oxidants, such as hydroxyl radicals, which would determine its atmospheric lifetime and transformation in other environmental media, is not described in the available literature.

Future Directions in Research on α Isopropyl 4 Chlorophenylacetonitrile

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of α-Isopropyl-4-chlorophenylacetonitrile often involves the alkylation of 4-chlorophenylacetonitrile. Future research is geared towards optimizing these routes by incorporating principles of green chemistry to enhance efficiency and minimize environmental impact.

Catalytic Innovations: A primary focus is the development and implementation of advanced catalytic systems. The use of phase-transfer catalysis (PTC) is a promising area, as it enhances reaction rates between immiscible reactants, a common scenario in the alkylation of arylacetonitriles. researchgate.netphasetransfer.com Research into novel, recyclable phase-transfer catalysts, including those supported on polymers or inorganic materials, could lead to more sustainable processes by simplifying catalyst recovery and reuse. Furthermore, the exploration of iron-catalyzed alkylation of nitriles with alcohols presents an earth-abundant and less toxic alternative to traditional methods. core.ac.ukliv.ac.uk

Alternative Energy Sources: The application of alternative energy sources like microwave irradiation and ultrasound is another key research direction. rsc.orgorientjchem.orgnih.govnih.govresearchgate.net These techniques can significantly reduce reaction times, improve yields, and in some cases, enable solvent-free reactions, thereby aligning with green chemistry goals. orientjchem.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing in terms of safety, efficiency, and scalability. beilstein-journals.org Future studies will likely explore the adaptation of α-Isopropyl-4-chlorophenylacetonitrile synthesis to flow reactor systems. This would allow for precise control over reaction parameters, leading to higher yields and purity, as well as enabling safer handling of potentially hazardous reagents.

The following table summarizes potential sustainable approaches for the synthesis of α-Isopropyl-4-chlorophenylacetonitrile:

| Approach | Potential Advantages | Key Research Areas |

| Advanced Catalysis | Higher efficiency, improved selectivity, catalyst recyclability | Development of novel phase-transfer catalysts, exploration of earth-abundant metal catalysts (e.g., iron). |

| Alternative Energy | Reduced reaction times, lower energy consumption, solvent-free conditions | Microwave-assisted synthesis, sonochemical methods. |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control | Adaptation of alkylation reactions to continuous flow reactors. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact | Screening for enzymes capable of asymmetric synthesis or resolution. |

Exploration of Novel Chemical Transformations and Derivatizations

Beyond its role as a precursor to fenvalerate (B1672596), α-Isopropyl-4-chlorophenylacetonitrile is a versatile building block for a variety of other chemical entities. chemicalbull.comchemdad.com Future research will focus on expanding its synthetic utility through novel chemical transformations and derivatizations.

The nitrile group is a highly versatile functional group that can be converted into amines, amides, carboxylic acids, and ketones. wikipedia.org For instance, hydrolysis of α-Isopropyl-4-chlorophenylacetonitrile yields α-isopropyl-4-chlorophenylacetic acid, another important intermediate. chemdad.com Reduction of the nitrile group would lead to the corresponding primary amine, opening pathways to new classes of compounds with potential biological activity. A series of 2-piperazine-alpha-isopropylbenzylamine derivatives, for example, have been synthesized and characterized as melanocortin-4 receptor antagonists. nih.gov

Furthermore, the activated α-hydrogen in α-Isopropyl-4-chlorophenylacetonitrile allows for further functionalization at this position. This could include the introduction of various substituents to create a library of new compounds for screening in agrochemical and pharmaceutical applications. The synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry, is another promising avenue for the derivatization of this molecule. amazonaws.com

Application of Advanced Characterization Techniques for Deeper Mechanistic Insight

A thorough understanding of reaction mechanisms is crucial for process optimization and the development of more efficient synthetic routes. Future research will increasingly employ advanced characterization techniques to gain deeper mechanistic insights into the synthesis and reactions of α-Isopropyl-4-chlorophenylacetonitrile.

In-situ Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor reaction progress in real-time. This allows for the identification of transient intermediates and the determination of reaction kinetics, providing a more complete picture of the reaction mechanism.

Computational Modeling: Computational Fluid Dynamics (CFD) can be a valuable tool for modeling and optimizing reactor design and operating conditions. mdpi.comtudelft.nldoi.orgresearchgate.netyoutube.com By simulating fluid flow, heat transfer, and mass transfer within the reactor, CFD can help to identify potential issues and guide the design of more efficient and scalable processes. Furthermore, quantum mechanical calculations can be used to model reaction pathways and transition states, providing insights into the factors that control reaction selectivity and efficiency.

Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.gov Advanced NMR techniques, such as 2D NMR, can be used to unambiguously determine the structure of reaction products and byproducts, providing valuable information for reaction optimization.

Expanding the Scope of Applications in Fine Chemical Synthesis

While the primary application of α-Isopropyl-4-chlorophenylacetonitrile has been in the synthesis of the insecticide fenvalerate, its potential extends to a broader range of fine chemicals. researchgate.netresearchgate.netnih.govnih.govnih.gov Future research will focus on leveraging this compound as a versatile building block for the synthesis of novel agrochemicals, pharmaceuticals, and potentially functional materials.

Agrochemicals: The development of new pesticides is an ongoing process due to the emergence of resistance in target pests. nih.govscispace.comnih.govcas.orgresearchgate.net The structural motif of α-Isopropyl-4-chlorophenylacetonitrile could serve as a scaffold for the design and synthesis of new classes of insecticides with novel modes of action. By modifying the substituents on the phenyl ring or transforming the nitrile group, it may be possible to develop compounds with improved efficacy, selectivity, and environmental profiles.

Pharmaceuticals: The 4-chlorophenylacetonitrile core is found in a number of pharmaceutically active compounds. wikipedia.org The addition of the isopropyl group at the alpha position creates a stereocenter, opening up the possibility of synthesizing chiral molecules. Chiral drugs often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. Future research could explore the use of α-Isopropyl-4-chlorophenylacetonitrile in the synthesis of new drug candidates for a variety of therapeutic areas.

Q & A

Basic Research Questions

Q. What are the recommended chromatographic conditions for analyzing a-Isopropyl-4-chlorophenylacetonitrile in environmental samples?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (150 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detection via UV-Vis at 254 nm is optimal for nitrile and chlorophenyl moieties. Validate with spiked environmental matrices (e.g., soil extracts) to assess recovery rates (≥85%) and limit of detection (LOD < 0.1 µg/L) . For trace analysis, couple with mass spectrometry (LC-MS/MS) using MRM transitions specific to the molecular ion ([M+H]⁺) and fragment ions (e.g., m/z 224 → 152) .

Q. How can the purity of synthesized this compound be validated?

- Methodological Answer : Perform a multi-technique validation:

- HPLC-PDA : Assess peak homogeneity (≥99% area).

- 1H/13C NMR : Confirm absence of residual solvents (e.g., DMF) and byproducts (e.g., unreacted 4-chlorophenyl precursors).

- Elemental Analysis : Match experimental C, H, N, Cl values to theoretical composition (C11H11ClN).

- GC-MS : Detect volatile impurities (e.g., isopropyl chloride) using a DB-5MS column .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Step 1 : Cross-validate using orthogonal techniques (e.g., 2D NMR for ambiguous NOE correlations; IR for nitrile vs. imine functional groups).

- Step 2 : Employ computational models (DFT calculations) to predict NMR chemical shifts or UV-Vis spectra. Compare with experimental data to identify structural misassignments.

- Step 3 : Synthesize isotopically labeled analogs (e.g., deuterated isopropyl groups) to clarify splitting patterns in NMR .

Q. What experimental design optimizes the synthesis of this compound with minimal byproducts?

- Methodological Answer : Apply a factorial design (e.g., 2³ design) to test variables:

- Factors : Reaction temperature (60–100°C), catalyst loading (0.5–2.0 mol%), solvent polarity (toluene vs. THF).

- Response : Yield (%) and byproduct formation (HPLC area %).

- Analysis : Use ANOVA to identify significant interactions. For example, high temperature (>90°C) with THF increases nitrile hydrolysis, while toluene reduces this risk .

Q. How to investigate the environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; monitor degradation via LC-HRMS to detect intermediates (e.g., chlorophenylacetic acid).

- Microbial Degradation : Use soil microcosms spiked with the compound; track mineralization (14CO2 release) and metabolite profiles (GC-MS).

- Theoretical Modeling : Predict half-lives using EPI Suite or QSAR models for hydrolysis and biodegradation .

Q. What strategies mitigate interference from co-eluting compounds in chromatographic analysis?

- Methodological Answer :

- Column Selectivity : Switch to a phenyl-hexyl column for better separation of aromatic analogs.

- Mass Spectrometry : Use high-resolution MS (HRMS) to differentiate isotopes (e.g., Cl vs. Br isotopes) or isobaric interferences.

- Sample Cleanup : Pre-treat with SPE cartridges (e.g., C18 for hydrophobic interferences; ion-exchange for polar contaminants) .

Methodological Framework for Research Proposals

Q. How to formulate a hypothesis-driven research question for studying reaction mechanisms involving this compound?

- Guidance :

- Link to Theory : Base the question on existing mechanistic frameworks (e.g., SN2 vs. radical pathways for nitrile formation). Example: “Does the isopropyl group sterically hinder nucleophilic attack in the cyanoalkylation of 4-chlorophenyl substrates?”

- Experimental Variables : Define independent (e.g., substituent electronic effects) and dependent variables (e.g., reaction rate, product distribution) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.